

Application Notes and Protocols for the Synthesis of Enazadrem Phosphate (LX-9211)

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Compound of Interest		
Compound Name:	Enazadrem Phosphate	
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Introduction

Enazadrem, also known as LX-9211 or BMS-986176, is a potent and selective, orally active, and central nervous system (CNS) penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). [1][2][3][4] It is currently under investigation in clinical trials for the treatment of neuropathic pain.[1][3] **Enazadrem Phosphate** is the dihydrogen phosphate salt of the active parent compound, Enazadrem. This document provides a detailed protocol for the synthesis of Enazadrem and its subsequent conversion to **Enazadrem Phosphate**, based on publicly available scientific literature and patents.

Mechanism of Action

Enazadrem exerts its therapeutic effect by inhibiting AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the $\mu 2$ subunit of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated vesicles. By inhibiting AAK1, Enazadrem modulates this process, which is implicated in the pathophysiology of neuropathic pain. The analgesic effects of AAK1 inhibitors are thought to be mediated, at least in part, through the potentiation of $\alpha 2$ adrenergic signaling in the spinal cord.

Quantitative Data Summary

The following tables summarize key quantitative data for Enazadrem (LX-9211).



Table 1: In Vitro Potency of Enazadrem

Target	Assay	IC50 (nM)	Reference
AAK1	Biochemical Kinase Assay	2	[5]

Table 2: Pharmacokinetic Properties of Enazadrem in Preclinical Species

Species	Route	T1/2 (h)	Oral Bioavailabil ity (%)	Brain/Plasm a Ratio	Reference
Rat	Oral	8.8	50	>10	
Dog	Oral	4.8	87	-	
Monkey	Oral	4.9	11	-	

Table 3: Human Pharmacokinetic Properties of Enazadrem

Parameter	Value	Reference
Half-life (single dose)	143 - 197 h	
Dosing Regimen	Loading dose followed by daily maintenance doses	
Food Effect	Minimal	

Experimental Protocols

The synthesis of **Enazadrem Phosphate** can be conceptually divided into three main stages:

- Synthesis of the key bipyridine intermediate: 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol.
- Synthesis of the chiral amino alcohol side chain: (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate.



- Coupling of the two intermediates and subsequent deprotection to yield Enazadrem (free base).
- Formation of the phosphate salt.

Protocol 1: Synthesis of 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol

This protocol describes a potential synthetic route to the key bipyridine intermediate.

Step 1a: Synthesis of a suitably substituted pyridine for coupling.

Note: The exact starting materials and reaction conditions for this specific intermediate are
not detailed in the readily available public literature. The following is a general representation
based on common pyridine synthesis methodologies. A dihalopyridine is reacted under
conditions to introduce a hydroxyl group and two difluoromethyl groups.

Step 1b: Suzuki Coupling to form the bipyridine core.

- The substituted pyridine from the previous step is coupled with a suitable pyridine boronic
 acid or ester derivative under palladium catalysis (e.g., Pd(PPh3)4) in the presence of a
 base (e.g., Na2CO3 or K2CO3) and a suitable solvent system (e.g., dioxane/water or
 toluene/ethanol/water).
- The reaction mixture is typically heated under an inert atmosphere until completion.
- Purification is achieved through standard techniques such as column chromatography on silica gel.

Protocol 2: Synthesis of (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate

This protocol outlines the preparation of the chiral amino alcohol side chain.

• (S)-2-amino-2,4-dimethylpentan-1-ol is reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).



- A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to facilitate the reaction.
- The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- The product is isolated and purified by extraction and/or column chromatography.

Protocol 3: Synthesis of Enazadrem (Free Base)

This protocol describes the coupling of the bipyridine and amino alcohol intermediates.

- Mitsunobu Reaction: 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-ol is reacted with (S)-tert-butyl (1-hydroxy-2,4-dimethylpentan-2-yl)carbamate under Mitsunobu conditions.
- This typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent like THF or DCM.
- The reaction is typically run at or below room temperature.
- Upon completion, the Boc-protected precursor is isolated and purified.
- Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol).
- After neutralization and workup, the Enazadrem free base is obtained and can be purified by column chromatography or crystallization.

Protocol 4: Synthesis of Enazadrem Phosphate

This protocol details the formation of the phosphate salt.

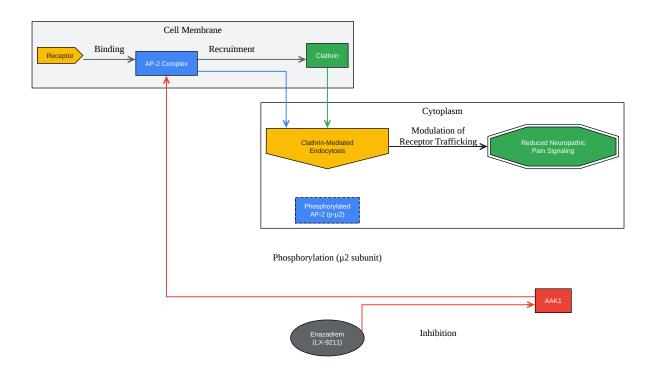
- Enazadrem free base is dissolved in a suitable solvent, such as isopropanol.[1]
- A solution of phosphoric acid in the same or a compatible solvent is added dropwise to the solution of the free base.[1]



- The resulting mixture is stirred, and the **Enazadrem Phosphate** salt typically precipitates out of solution.
- The solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Visualizations Signaling Pathway of AAK1 in Neuropathic Pain



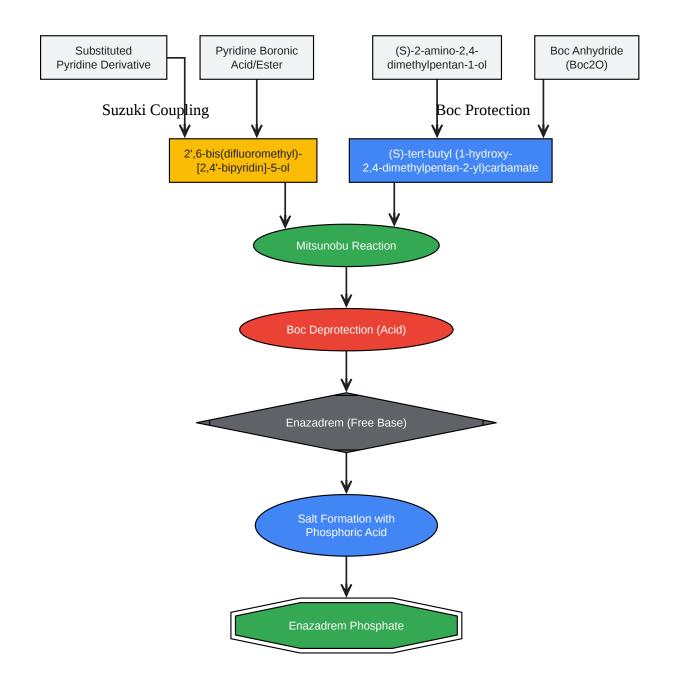


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Caption: AAK1 phosphorylates the AP-2 complex, promoting endocytosis and influencing pain signaling.

Experimental Workflow for Enazadrem Phosphate Synthesis





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Caption: Synthetic route to **Enazadrem Phosphate** from key intermediates.



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